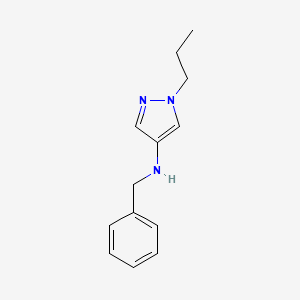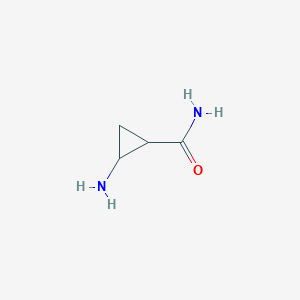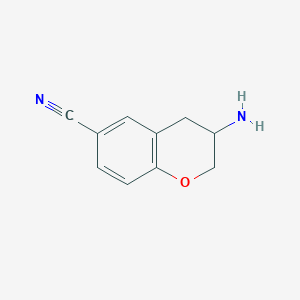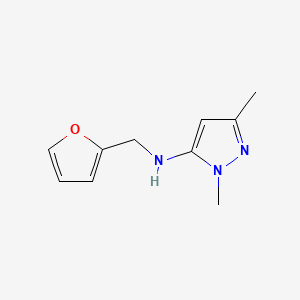![molecular formula C12H17N5O4 B11734645 (2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-5-(hidroximetil)-3-metil-2-[6-(metilamino)-9H-purin-9-il]oxolano-3,4-diol es un complejo compuesto orgánico conocido por su papel significativo en diversos procesos bioquímicos. Este compuesto es un análogo de nucleósido, lo que significa que imita la estructura de los nucleósidos naturales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (2R,3R,4S,5R)-5-(hidroximetil)-3-metil-2-[6-(metilamino)-9H-purin-9-il]oxolano-3,4-diol generalmente implica múltiples pasos, comenzando desde moléculas orgánicas más simples. El proceso a menudo incluye:
Glucosilación: Este paso implica la formación de un enlace glucosídico entre una porción de azúcar y una base de purina.
Protección y desprotección: Los grupos funcionales se protegen para evitar reacciones no deseadas durante la síntesis y luego se desprotegen.
Metilación: Introducción de un grupo metilo a la base de purina.
Hidroximetilación: Introducción de un grupo hidroximetilo a la porción de azúcar.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar pasos similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la cromatografía en columna y la cristalización se emplean a menudo para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los grupos hidroxilo en el compuesto pueden sufrir oxidación para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes análogos con diferentes actividades biológicas.
Sustitución: Diversos grupos funcionales en el compuesto se pueden sustituir por otros grupos para crear derivados con diferentes propiedades.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), Trióxido de cromo (CrO3)
Agentes reductores: Borohidruro de sodio (NaBH4), Hidruro de litio y aluminio (LiAlH4)
Reactivos de sustitución: Halógenos, agentes alquilantes
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de varios derivados que se pueden estudiar por sus propiedades químicas.
Biología
En la investigación biológica, este compuesto se utiliza a menudo para estudiar las interacciones de ácidos nucleicos y los mecanismos enzimáticos. Su capacidad para imitar nucleósidos naturales lo convierte en una herramienta valiosa para comprender los procesos del ADN y el ARN.
Medicina
En medicina, (2R,3R,4S,5R)-5-(hidroximetil)-3-metil-2-[6-(metilamino)-9H-purin-9-il]oxolano-3,4-diol se estudia por su potencial como agente antiviral y anticancerígeno. Su capacidad para interferir con la replicación viral y la proliferación de células cancerosas lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos farmacéuticos y como químico de investigación. Su versatilidad y amplia gama de aplicaciones lo convierten en un activo valioso en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (2R,3R,4S,5R)-5-(hidroximetil)-3-metil-2-[6-(metilamino)-9H-purin-9-il]oxolano-3,4-diol implica su incorporación a los ácidos nucleicos. Una vez incorporado, puede interrumpir la función normal del ácido nucleico, lo que lleva a la inhibición de la replicación viral o la proliferación de células cancerosas. El compuesto se dirige a enzimas específicas involucradas en la síntesis de ácidos nucleicos, como la ADN polimerasa y la transcriptasa inversa, bloqueando así su actividad y evitando la replicación del material genético.
Comparación Con Compuestos Similares
Compuestos similares
Adenosina: Un nucleósido natural con una estructura similar.
Zidovudina: Un fármaco antiviral que también se dirige a la síntesis de ácidos nucleicos.
Gemcitabina: Un agente quimioterapéutico que se utiliza en el tratamiento del cáncer.
Singularidad
Lo que distingue a (2R,3R,4S,5R)-5-(hidroximetil)-3-metil-2-[6-(metilamino)-9H-purin-9-il]oxolano-3,4-diol de estos compuestos similares son sus modificaciones estructurales específicas, que confieren actividades biológicas únicas. Sus grupos metilo e hidroximetilo, junto con la base de purina, proporcionan interacciones distintas con los objetivos biológicos, lo que lo convierte en un compuesto versátil y potente en diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H17N5O4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12-/m1/s1 |
Clave InChI |
VZNPPUSZNNZBJU-WHNOBIIHSA-N |
SMILES isomérico |
C[C@]1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)



![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
